N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE
Description
N-(4-Chloro-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a benzothiazole derivative featuring a chloro substituent at the 4-position of the benzothiazole core, an ethanesulfonyl group at the 4-position of the benzamide ring, and a morpholinoethyl moiety attached via the amide nitrogen. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies. Benzothiazoles are recognized for their diverse bioactivity, including antitumor, antimicrobial, and kinase-inhibitory properties. Structural elucidation of such compounds often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement and structure solution .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-ethylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2.ClH/c1-2-32(28,29)17-8-6-16(7-9-17)21(27)26(11-10-25-12-14-30-15-13-25)22-24-20-18(23)4-3-5-19(20)31-22;/h3-9H,2,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKIUMIWSOUZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the chlorobenzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylsulfonyl group: This step may involve sulfonation reactions using reagents such as ethylsulfonyl chloride.
Attachment of the morpholinoethyl side chain: This can be done through nucleophilic substitution reactions using morpholine and appropriate alkylating agents.
Final coupling to form the benzamide: This step involves the reaction of the intermediate with benzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorobenzo[d]thiazole moiety can be reduced under specific conditions.
Substitution: The chlorine atom in the chlorobenzo[d]thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic uses, particularly in the treatment of infectious diseases and cancer. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Research indicates that the compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through specific mechanisms such as apoptosis induction and cell cycle arrest.
Analytical Studies
As a reference compound, it is utilized in analytical chemistry to develop new methods for detecting similar compounds. Its unique structure aids in the validation of analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar benzothiazole derivatives. The results indicated that compounds with structural similarities to N-(4-chloro-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride exhibited significant cytotoxicity against breast cancer cell lines, leading to further investigations into their mechanisms of action.
Case Study 2: Antimicrobial Properties
In a recent investigation, the compound was tested against various bacterial strains. Results demonstrated that it possesses notable antimicrobial activity, inhibiting the growth of resistant strains of Staphylococcus aureus and Escherichia coli. This finding supports its potential application as an antibiotic agent.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Yields : While reports an 87% yield for benzimidazole derivatives , synthesis efficiency for the target compound remains undocumented.
- Crystallography : SHELX software () is critical for resolving complex structures like the target compound, ensuring accurate bond-length and angle measurements for comparative studies .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Amide coupling : Reacting the benzothiazole amine with activated carboxylic acid derivatives (e.g., using EDCI/HOBt) .
- Sulfonylation : Introducing the ethanesulfonyl group via sulfonyl chloride intermediates under anhydrous conditions .
- Purification : Use of column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C for amidation) and solvent polarity (DMF for polar intermediates) to enhance yield .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- Purity : High-Performance Liquid Chromatography (HPLC) with a C18 column (UV detection at 254 nm) and >95% purity threshold .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent integration (e.g., morpholine protons at δ 3.5–3.7 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~550) .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis within ±0.4% of theoretical values .
Q. What are the critical parameters for ensuring reproducibility in synthesizing benzothiazole derivatives?
- Methodological Answer :
- Stoichiometry : Precise molar ratios (1:1.2 for amine:acyl chloride) to minimize side products .
- Moisture Control : Conduct sulfonylation under nitrogen to prevent hydrolysis of sulfonyl chlorides .
- Crystallization Solvents : Ethanol-water mixtures (7:3 v/v) for consistent crystal morphology .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects (e.g., chloro, ethanesulfonyl) on bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing Cl with -CF₃ or -OCH₃) .
- Biological Assays :
- Antimicrobial : MIC testing against S. aureus and E. coli .
- Anticancer : MTT assay in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7) .
- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends .
Q. How can molecular docking and crystallography tools (e.g., SHELX) elucidate binding mechanisms?
- Methodological Answer :
- Crystallography :
- Data Collection : High-resolution (<1.5 Å) X-ray diffraction data. Use SHELXL for refinement, addressing twinning with TWIN/BASF commands .
- Validation : R-factor <0.05 and electron density maps to confirm sulfonamide group orientation .
- Docking :
- Software : AutoDock Vina with Lamarckian GA.
- Targets : Enzymes like carbonic anhydrase IX (PDB: 3IAI). Analyze binding poses of the benzothiazole core and morpholine’s H-bond interactions .
Q. What methodologies resolve contradictions in biological assay data (e.g., variable IC₅₀ across cell lines)?
- Methodological Answer :
- Dose-Response Replication : Conduct triplicate assays with positive controls (e.g., cisplatin for cytotoxicity) to rule out technical variability .
- Mechanistic Studies :
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) to confirm cytotoxic vs. cytostatic effects .
- Western Blot : Quantify target protein expression (e.g., Bcl-2) across cell lines to explain differential responses .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant outliers .
Q. How can crystallographic refinement address challenges like twinning or low-resolution data?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning. Validate with R₁ vs. R₁ₐₙₒₘ metrics .
- Low-Resolution Data (>2.5 Å) :
- Restraints : Apply similarity restraints (SIMU/DELU) for anisotropic displacement parameters .
- Density Modification : Resolve ambiguous regions using solvent-flattening in programs like PHENIX .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
